cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
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Overview
Description
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol . This compound contains a mixture of enantiomers and is not chirally pure . It is known for its unique structural properties, which include a cyclopentane ring substituted with a fluorophenyl group and an oxoethyl group.
Preparation Methods
The synthesis of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common method includes the reaction of cyclopentanone with 2-fluorobenzaldehyde in the presence of a base to form the corresponding alcohol. This intermediate is then oxidized to form the ketone, which is subsequently reacted with ethyl chloroformate to yield the final product . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the oxoethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
cis-3-[2-(2-Bromophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: The presence of a bromine atom can lead to different chemical and biological properties.
cis-3-[2-(2-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid: The methyl group can influence the compound’s steric and electronic properties.
Properties
IUPAC Name |
3-[2-(2-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOOTKXVGXFDBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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